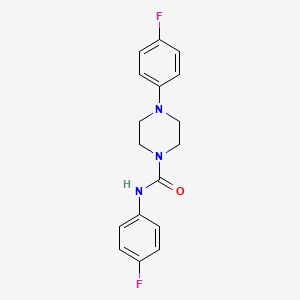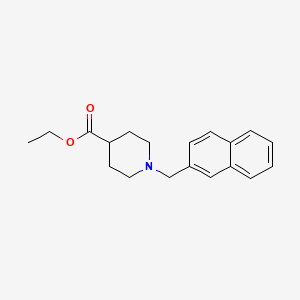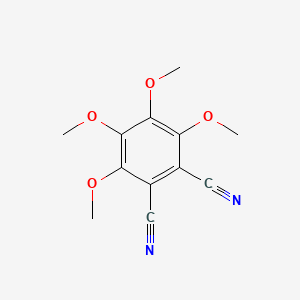
2,2-diphenylethyl 5,6-dihydro-1,4-dioxine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds with similar backbones, such as diphenylethyl derivatives and dioxine carboxylates, typically involves strategic functional group manipulations and the formation of key bonds through reactions like condensation, cycloaddition, or catalytic processes. An example related to the synthesis framework involves the preparation of diphenylethylamine derivatives through Mannich condensation reactions, offering a straightforward method for generating complex structures with high yield (Siddiqui et al., 2018).
Molecular Structure Analysis
X-ray crystallography provides definitive insights into molecular structures, revealing configurations, conformations, and spatial arrangements of atoms within a molecule. For compounds within the diphenylethyl and dioxine family, crystallographic studies elucidate their cyclic or acyclic nature, bond lengths, and angles critical for understanding their chemical behavior and interactions (Beltrán et al., 2003).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are governed by the molecular structure. The presence of diphenylethyl groups and dioxine rings in a compound suggests potential for engaging in π-π interactions, nucleophilic substitutions, and electrophilic additions, depending on the surrounding chemical environment. The preparation and characterization of research chemicals with the diphenylethylamine nucleus, such as diphenidine, highlight the nuanced reactivity of these frameworks (Wallach et al., 2015).
Physical Properties Analysis
Physical properties like melting points, boiling points, solubility, and crystallinity are influenced by the molecular framework and substituents. Compounds with diphenyl groups often exhibit higher melting and boiling points due to increased van der Waals interactions. The solid-state structure, including crystal packing and hydrogen bonding, significantly affects these properties and can be studied through spectroscopic and crystallographic techniques.
Chemical Properties Analysis
The chemical behavior, including acidity, basicity, and redox properties, is dictated by the functional groups present. The carboxylate moiety in "2,2-diphenylethyl 5,6-dihydro-1,4-dioxine-2-carboxylate" implies potential for acid-base reactions, esterification, and decarboxylation under appropriate conditions. Similarly, the presence of a dioxine ring may influence the compound's electronic properties and susceptibility to oxidation or reduction.
References:
- (Beltrán et al., 2003)
- (Wallach et al., 2015)
- (Siddiqui et al., 2018)
Eigenschaften
IUPAC Name |
2,2-diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-19(18-14-21-11-12-22-18)23-13-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGVHVKGSCTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)OCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenylethyl 2,3-dihydro-1,4-dioxine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5645717.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine](/img/structure/B5645737.png)
![5-(2-furylmethylene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5645743.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5645751.png)
![4-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5645754.png)




![3-{2-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5645805.png)

![2-methoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5645815.png)
![{(3R*,4R*)-1-(cyclohexylacetyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5645823.png)